(Z)-8-Tetradecenal

Übersicht

Beschreibung

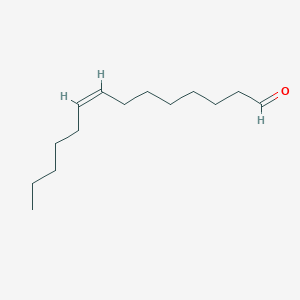

(Z)-8-Tetradecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration at the eighth carbon atom. This compound is known for its role in various biological processes and its presence in natural products, particularly pheromones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Z)-8-Tetradecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-8-Tetradecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (Z)-8-Tetradecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (Z)-8-Tetradecenol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products Formed:

Oxidation: (Z)-8-Tetradecenoic acid.

Reduction: (Z)-8-Tetradecenol.

Substitution: Various substituted alkenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Food Science and Flavoring

Flavoring Agent

(Z)-8-Tetradecenal is recognized as a flavoring agent and is classified under the FEMA number 4066. It enhances flavor perception in food products, making it valuable in food science and flavoring applications. Its presence is noted in various food items, contributing to their aroma profiles .

Aroma Profile Contribution

This compound is identified as a volatile component in foods such as cheese and mushrooms. Research indicates that it plays a significant role in the olfactory signaling pathways, interacting with specific olfactory receptors to enhance the overall sensory experience of food .

Agricultural Applications

Pest Control

In agricultural contexts, this compound has potential applications as a pheromone in pest control strategies. Its ability to interact with olfactory receptors can be exploited to manipulate pest behavior, providing a more environmentally friendly approach to managing agricultural pests .

Plant Defense Mechanism

Some plants produce this compound as a defense mechanism against herbivores. Studies suggest that its emission may deter feeding by certain insect species, thus contributing to plant survival and health.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been identified as one of the key metabolites in the antifungal activity of certain bacterial strains against pathogens like Fusarium oxysporum, which causes Fusarium wilt in bananas . The compound's ability to disrupt cell membranes of fungi suggests its potential use in biological control strategies against plant pathogens .

Therapeutic Potential

While research is still emerging, there are indications that this compound might possess therapeutic properties beyond its antimicrobial effects. Preliminary findings suggest its role in signaling pathways could be leveraged for developing new therapeutic agents targeting various biological systems .

Summary Table of Applications

Wirkmechanismus

(Z)-8-Tetradecenal exerts its effects primarily through its interaction with specific receptors in biological systems. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Vergleich Mit ähnlichen Verbindungen

(E)-8-Tetradecenal: The E-isomer of 8-Tetradecenal, differing in the configuration of the double bond.

(Z)-9-Tetradecenal: Another isomer with the double bond at the ninth carbon atom.

(Z)-8-Tetradecenol: The alcohol derivative of (Z)-8-Tetradecenal.

Uniqueness: this compound is unique due to its specific configuration and its role as a pheromone in certain insect species. This specificity makes it a valuable compound for studying insect behavior and developing targeted pest control methods.

Biologische Aktivität

(Z)-8-Tetradecenal is a long-chain aldehyde that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, insecticidal, and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is an unsaturated fatty aldehyde with the molecular formula C₁₄H₂₆O. Its structure features a double bond at the eighth carbon position, contributing to its unique chemical properties and biological activities. The compound is often synthesized through various organic reactions, including ozonolysis and Wittig reactions, which allow for its production in laboratory settings .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. A notable study investigated the antimicrobial efficacy of extracts from Anacyclus pyrethrum, which contained this compound as a significant component. The extract exhibited activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones measuring up to 27 mm .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 18 |

| Staphylococcus aureus | 27 |

| Salmonella typhimurium | Not effective |

| Enterococcus faecalis | Not effective |

This table summarizes the antimicrobial activity observed in various studies, indicating that while this compound is effective against certain strains, it shows limited efficacy against others.

Insecticidal Properties

This compound has also been studied for its insecticidal properties. Research highlighted its effectiveness as a pheromone analog for attracting male moths of the species Dichocrocis punctiferalis. In field tests, traps baited with a mixture of (E)- and (Z)-8-tetradecenyl formate attracted significant numbers of moths, demonstrating its potential use in pest management strategies .

Immunomodulatory Effects

Emerging research suggests that this compound may have immunomodulatory effects. A study focused on the compound's impact on cytokine production indicated that it could influence immune responses in macrophages. Specifically, it was observed to modulate the release of pro-inflammatory cytokines, which could have implications for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Mechanisms : A study identified 647 metabolites from various strains that included this compound. The research aimed to elucidate the antimicrobial mechanisms through which these metabolites exert their effects, suggesting a complex interaction with microbial cell structures .

- Therapeutic Potential : Investigations into the potential therapeutic applications of this compound are ongoing. Its ability to modulate immune responses positions it as a candidate for further research in treating conditions characterized by inflammation or infection.

Eigenschaften

CAS-Nummer |

169054-69-7 |

|---|---|

Molekularformel |

C14H26O |

Molekulargewicht |

210.36 g/mol |

IUPAC-Name |

(E)-tetradec-9-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5+ |

InChI-Schlüssel |

ANJAOCICJSRZSR-AATRIKPKSA-N |

SMILES |

CCCCCC=CCCCCCCC=O |

Isomerische SMILES |

CCCC/C=C/CCCCCCCC=O |

Kanonische SMILES |

CCCCC=CCCCCCCCC=O |

Siedepunkt |

295.00 to 299.00 °C. @ 760.00 mm Hg |

Dichte |

0.833-0.845 |

Physikalische Beschreibung |

Clear liquid; Fruity, citrusy aroma |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

(Z)-8-TETRADECENAL |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.